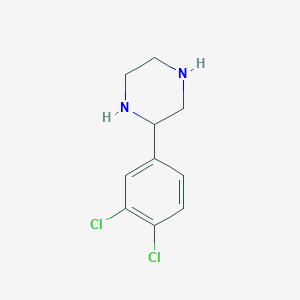

2-(3,4-二氯苯基)哌嗪

描述

2-(3,4-Dichlorophenyl)piperazine is a chemical compound from the phenylpiperazine family. It is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders. It is also a precursor in the synthesis of aripiprazole and one of its metabolites .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . 2-(5-Substituted-2,3-dioxoindolin-1-yl)alkyl-4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized and characterized for their structure elucidation .Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)piperazine was confirmed by infrared (IR) and 1 H-NMR and 5a – t by IR, 1 H-NMR, 13 C-NMR, and mass spectral data .Chemical Reactions Analysis

2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .科学研究应用

作为药物中间体的合成:

- Quan (2006) 讨论了由 2,6-二氯硝基苯和哌嗪合成 1-(2,3-二氯苯基)哌嗪,总产率为 48.2% (Quan,2006)。

- 李宁伟 (2006) 描述了两种合成 1-(2,3-二氯苯基)哌嗪的方法,优选方法的总产率为 53.3% (李宁伟,2006)。

抗癌应用:

- Yurttaş 等人 (2014) 合成了并研究了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,用于抗癌活性,特别是对乳腺癌细胞 (Yurttaş 等,2014)。

- Hafeez 等人 (2022) 研究了基于甲磺酰基哌嗪的二硫代氨基甲酸酯的潜在抗癌、溶栓和溶血特性 (Hafeez 等,2022)。

- Köksal 等人 (2013) 合成了具有 3,4-二氯苯基哌嗪部分的新型恶二唑硫酮并评估了它们的抗炎活性 (Köksal 等,2013)。

药理作用:

- Fuller 等人 (1981) 探讨了间氯苯基哌嗪在大鼠中的药理作用,重点关注其血清素受体激动剂特性 (Fuller 等,1981)。

- Rakesh P. N. Roshan (2018) 合成了化合物并测试了它们的抗菌和抗真菌活性 (Roshan,2018)。

- Akkoç 等人 (2012) 设计了 1,4-二取代哌嗪作为针对人类肿瘤细胞系的细胞毒剂 (Akkoç 等,2012)。

其他应用:

- Kennett 和 Curzon (1991) 研究了 5‐HT1C 受体在介导 3(氯苯基)哌嗪诱导的食量减少中的作用 (Kennett & Curzon,1991)。

- Jordan 等人 (2002) 研究了阿立哌唑,其中包括一个 2,3-二氯苯基哌嗪基部分,作为人 5-HT1A 受体的强效部分激动剂 (Jordan 等,2002)。

作用机制

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (m CPP), though it has been shown to act as a partial agonist of the dopamine D 2 and D 3 receptors .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

There are several future directions for research on 2-(3,4-Dichlorophenyl)piperazine. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of interest is the development of new synthetic methods for the production of piperazine derivatives .

属性

IUPAC Name |

2-(3,4-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJZPGUYDJGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401066 | |

| Record name | 2-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)piperazine | |

CAS RN |

185110-06-9 | |

| Record name | 2-(3,4-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)